molecular formula C13H15ClFNO B7830068 5-chloro-N-cyclohexyl-2-fluorobenzamide

5-chloro-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B7830068
M. Wt: 255.71 g/mol
InChI Key: DZZYGEPMWZSOFX-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-2-fluorobenzamide (CAS 1043209-06-8) is a chemical compound of significant interest in biomedical research, particularly in the study of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multi-ligand transmembrane receptor heavily implicated in the pathogenesis of numerous chronic inflammatory and neurodegenerative diseases, including Alzheimer's disease (AD), cancer, and diabetes . Its role in mediating the transport of amyloid-β (Aβ) across the blood-brain barrier and amplifying neuroinflammatory responses makes it a compelling therapeutic and diagnostic target . This compound is structurally analogous to the well-characterized RAGE antagonist FPS-ZM1, which has demonstrated high affinity for RAGE and has shown efficacy in reducing Aβ-mediated brain dysfunction in preclinical models of AD . As part of this class of N-substituted benzamides, this compound serves as a critical scaffold for developing positron emission tomography (PET) radiotracers aimed at quantifying RAGE expression in the central nervous system in vivo . While first-generation radiotracers based on this scaffold have shown promising brain uptake, research indicates a need for further optimization to improve selectivity and reduce off-target binding . This compound is intended for research purposes only, specifically for investigating RAGE biology, developing novel molecular imaging agents, and exploring new therapeutic strategies for neurodegenerative and inflammatory conditions. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYGEPMWZSOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amidation

The most straightforward route involves converting 5-chloro-2-fluorobenzoic acid into its corresponding acid chloride, followed by reaction with cyclohexylamine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for chloride activation.

Procedure :

  • Chlorination : 5-Chloro-2-fluorobenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction is monitored via TLC until complete conversion to the acid chloride.

  • Amination : The acid chloride is cooled to 0°C, and cyclohexylamine (1.2 equiv) is added dropwise with stirring. Triethylamine (TEA, 2.0 equiv) serves as a base to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 hours.

  • Workup : The crude product is washed with 10% aqueous Na₂CO₃, 1 M HCl, and brine. After drying over MgSO₄, the solvent is evaporated, and the residue is recrystallized from ethanol/water.

Yield : 72–85% (Table 1).

Table 1: Acid Chloride Method Optimization

SolventBaseTemperature (°C)Yield (%)
DCMTEA2578
THFPyridine2572
TolueneDIPEA4068

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) enable direct amidation without intermediate acid chloride formation.

Procedure :

  • Activation : 5-Chloro-2-fluorobenzoic acid (1.0 equiv) is dissolved in DMF. HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the mixture is stirred for 30 minutes.

  • Coupling : Cyclohexylamine (1.1 equiv) is introduced, and the reaction proceeds at room temperature for 6 hours.

  • Purification : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/EtOAc).

Yield : 80–89% (Table 2).

Table 2: Coupling Reagent Performance

ReagentSolventTime (h)Yield (%)
HATUDMF689
EDCl/HOBtDCM1282
DCC/DMAPTHF1875

Alternative Synthetic Pathways

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) favor coupling reagent efficiency, while chlorinated solvents (DCM) optimize acid chloride stability. TFA (trifluoroacetic acid) has been reported to accelerate reactions in hypervalent iodine systems but may degrade acid-sensitive substrates.

Temperature and Stoichiometry

  • Acid Chloride Method : Excess amine (1.2–1.5 equiv) minimizes unreacted acid chloride.

  • Coupling Reactions : Sub-stoichiometric HATU (1.5 equiv) prevents reagent waste.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, ArH), 7.45 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 6.20 (br s, 1H, NH), 3.90–3.85 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 10H, cyclohexyl CH₂).

  • ¹³C NMR : 165.8 (C=O), 158.2 (C-F), 134.5 (C-Cl), 48.9 (cyclohexyl CH), 33.2–24.7 (cyclohexyl CH₂).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals ≥98% purity for coupling reagent-derived products.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

ParameterAcid ChlorideHATU CouplingPhIO Oxidation
Yield (%)788965*
Purity (%)959890
ScalabilityModerateHighLow
Cost EfficiencyLowModerateHigh
*Theoretical yield for analogous substrates.

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) favors coupling reagent methods due to reduced byproduct formation and easier workup. Automated systems enable precise control of:

  • Reagent addition rates (minimizing exothermic side reactions).

  • Temperature gradients (enhancing reproducibility) .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

    Oxidation Reactions: Oxidative transformations can be performed to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while reduction and oxidation reactions can lead to various functionalized benzamide derivatives.

Scientific Research Applications

5-chloro-N-cyclohexyl-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-N-cyclohexyl-2-fluorobenzamide and related benzamide derivatives:

Compound Substituents Key Features Potential Applications References
This compound Cl (C5), F (C2), cyclohexyl (amide) Balanced lipophilicity; steric bulk from cyclohexyl Enzyme inhibition, receptor modulation
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide (CAS 84478-41-1) Cl (C5), F (C2), methoxy-hydroxyphenyl (amide) Enhanced hydrogen bonding (hydroxyl group); reduced lipophilicity Antimicrobial or anti-inflammatory agents
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (C4), F (C5), trifluoropropoxy (C2), chloro-fluorophenyl (amide) High electron-withdrawing effects (Br, CF3); improved metabolic stability Anticancer or antiviral candidates
5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide Cl (C5), hydroxyl (C2), Schiff base-linked substituents Chelation potential (hydroxyl and imine groups); extended conjugation Antimicrobial or metal-chelating therapies
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2) Cl (C5), hydroxyl (C2), methanesulfonylphenyl (amide) Strong acidity (sulfonyl group); enhanced solubility in polar solvents COX-2 inhibition or anti-inflammatory agents

Key Insights:

Substituent Effects on Lipophilicity :

  • The cyclohexyl group in the target compound provides moderate lipophilicity, advantageous for blood-brain barrier penetration. In contrast, methanesulfonyl (CAS 1262010-41-2) or hydroxyl groups (CAS 84478-41-1) increase polarity, limiting membrane permeability but improving aqueous solubility .

Electronic and Steric Modifications: Halogen placement (Cl at C5, F at C2) in the target compound creates a dipole moment that may enhance binding to hydrophobic enzyme pockets.

Biological Activity Correlations :

  • Compounds with hydroxyl or Schiff base moieties (e.g., ) exhibit antimicrobial activity, likely due to metal chelation or disruption of bacterial membranes. The absence of such groups in the target compound suggests divergent biological targets, possibly kinase or protease inhibition .

Metabolic Stability :

  • Trifluoropropoxy and cyclohexyl groups ( and target compound) resist oxidative metabolism compared to methoxy or hydroxylated analogs, extending plasma half-life .

Structural Analysis:

  • Cyclohexyl vs.
  • Halogen Synergy : The 5-Cl/2-F substitution pattern is conserved in several analogs (e.g., –8), suggesting a pharmacophoric preference for halogenated aromatic systems in targeting specific enzymes .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-cyclohexyl-2-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Acylation : React 5-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Amidation : Couple the acyl chloride with cyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) to minimize unreacted starting material.
  • Control temperature (0–5°C during acylation, room temperature for amidation) to reduce side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structure via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on aromatic protons (δ 7.2–8.0 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and the amide carbonyl (δ ~165 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ and isotopic patterns for Cl/F.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Structure Solution : Apply direct methods (SHELXT) for phase determination.
  • Refinement : Refine atomic positions and thermal parameters with SHELXL, incorporating restraints for disordered cyclohexyl groups. Validate via R-factor (<0.05) and residual electron density analysis .
    Challenges : Disordered fluorine/chlorine atoms may require anisotropic displacement parameter adjustments.

Q. What methodologies are effective for evaluating the biological activity of this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases, proteases) via fluorescence-based assays. Use molecular docking to predict binding interactions.
  • Cytotoxicity : Assess in mammalian cell lines (e.g., HEK293) using MTT assays .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Case Example : If NMR shows unexpected splitting in aromatic protons, consider:
    • Tautomerism : Check for keto-enol equilibria using 1H^1 \text{H}-NMR in DMSO-d₆ vs. CDCl₃.
    • Impurities : Re-run HPLC with a gradient elution to detect trace byproducts.
    • Crystallographic Disorder : Re-examine diffraction data for partial occupancy of substituents .

Q. What is the role of substituents (Cl, F, cyclohexyl) in modulating reactivity and bioactivity?

  • Electronic Effects : Fluorine’s electronegativity enhances amide bond stability; chlorine increases lipophilicity.
  • Steric Effects : The cyclohexyl group may hinder rotational freedom, affecting binding to biological targets.
  • SAR Insights : Compare with analogs (e.g., 5-chloro-N-aryl benzamides) to identify pharmacophoric features .

Q. How can solubility limitations in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Strategy : Synthesize a phosphate or ester derivative for improved aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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